molecular formula C7H10N2O B166842 (2-(Aminomethyl)pyridin-4-yl)methanol CAS No. 128781-81-7

(2-(Aminomethyl)pyridin-4-yl)methanol

Cat. No.: B166842
CAS No.: 128781-81-7
M. Wt: 138.17 g/mol
InChI Key: OUGIEPITFNPGEJ-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)pyridin-4-yl)methanol is a valuable bifunctional pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both an aminomethyl and a hydroxymethyl group on the pyridine core, makes it a privileged scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Pyridine and its derivatives are essential in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their ability to interact with a wide range of enzymes and biological receptors . As a pharmaceutical intermediate, this compound is instrumental in the discovery and synthesis of new drug candidates . The aminopyridine moiety is a key structural feature in several clinically significant molecules, including potassium channel blockers like dalfampridine, which is used to improve motor function in multiple sclerosis . Researchers utilize this compound as a key starting material in multi-step synthetic processes to access novel compounds with potential biological activities. Its application extends to serving as a chemical intermediate in organic synthesis, where it can be used to create ligands for metal complexes or to introduce pyridine functionality into larger molecular architectures . This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(aminomethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,10H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGIEPITFNPGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295934
Record name 2-(Aminomethyl)-4-pyridinemethanol
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128781-81-7
Record name 2-(Aminomethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128781-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)-4-pyridinemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing 2 Aminomethyl Pyridin 4 Yl Methanol Within Contemporary Pyridine Chemistry Research

Significance of Pyridine-Based Chemical Scaffolds in Modern Organic Synthesis and Materials Science

Pyridine (B92270) (C₅H₅N), an aromatic heterocyclic compound, is a cornerstone of modern chemistry. researchgate.net Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to functional materials. researchgate.netelectronicsandbooks.com The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. mdpi.comchemicalbook.comsigmaaldrich.com In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. researchgate.netchemicalbook.com This prevalence is due to several factors, including the ability of the nitrogen atom to act as a hydrogen bond acceptor and to improve the water solubility of drug candidates. electronicsandbooks.com

In materials science, pyridine derivatives are employed as ligands for organometallic complexes used in asymmetric catalysis and the formation of functional nanomaterials. electronicsandbooks.com The electronic properties of the pyridine ring, which can be tuned through substitution, make it a valuable component in materials with specific optical or electronic functions. For example, the incorporation of π-conjugated organic cations like pyridinium (B92312) derivatives into inorganic matrices has led to the development of novel nonlinear optical (NLO) materials. researchgate.net

Principles of Bifunctional Ligand and Building Block Design

The design and synthesis of new ligands are central to advancing coordination chemistry, as the properties of a metal complex are determined by both the metal center and its surrounding ligands. guidechem.com Bifunctional ligands, which possess two or more distinct functional groups, are of particular interest because they can impart multiple properties to a metal complex or act as bridges to form more complex supramolecular structures. guidechem.comnih.gov

The design of a bifunctional ligand is a strategic process that considers the desired outcome. Key principles include:

Chelation and Stability: The arrangement of functional groups can allow the ligand to bind to a metal center through multiple atoms, a phenomenon known as chelation. This typically leads to more stable metal complexes.

Modularity: Bifunctional ligands can be seen as modular building blocks. By synthetically modifying one or both of the functional groups, chemists can systematically tune the steric and electronic properties of the resulting complexes.

Supramolecular Assembly: The functional groups on a bifunctional ligand can participate in non-covalent interactions, such as hydrogen bonding or π-stacking, to direct the self-assembly of molecules into larger, well-defined architectures. guidechem.com

Bridging Capabilities: When the functional groups are positioned appropriately, a bifunctional ligand can coordinate to two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

(2-(Aminomethyl)pyridin-4-yl)methanol exemplifies these principles. The pyridine nitrogen and the aminomethyl group can chelate to a metal ion, while the methanol (B129727) group remains available for further reactions or to participate in hydrogen bonding interactions within a crystal lattice.

Overview of Academic Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and its isomers highlights their utility as versatile intermediates and ligands. While this specific isomer is commercially available, its documented applications in the academic literature are often as a precursor for more complex molecules.

One of the primary uses of this compound is as an intermediate in the synthesis of pharmacologically active agents. nih.gov For instance, it is a known intermediate for the synthesis of the antidepressant mirtazapine. nih.gov Additionally, derivatives of this compound have been investigated as nitric oxide (NO) synthase inhibitors, which have potential therapeutic applications in conditions like septic shock and rheumatoid arthritis. nih.gov

The synthesis of this compound itself has been approached through various routes. A common method involves the reduction of a corresponding carboxylic acid or its ester, such as methyl 2-aminoisonicotinate, using a reducing agent like lithium aluminum hydride. chemicalbook.comnih.gov Other reported methods include the Chichibabin amination of 4-pyridinemethanol, though this can lead to isomeric impurities. nih.gov

The broader class of aminomethylpyridine derivatives has been explored for various applications. For example, a series of 5-aminomethyl-pyridines were designed and synthesized as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for the treatment of type 2 diabetes. dntb.gov.ua In the realm of materials science, the related compound 2-(aminomethyl)pyridine has been combined with dihydrogen phosphate (B84403) to create a novel non-centrosymmetric crystal with second-order nonlinear optical properties. researchgate.net

The coordination chemistry of pyridyl-amine ligands is a rich field of study. These ligands are known to form stable complexes with a variety of transition metals, and the resulting complexes can exhibit catalytic activity. nih.gov For example, pyridyl-amine ligands have been used to create catalysts for the polymerization of olefins. nih.gov Furthermore, the ability of the amine and pyridine groups to participate in hydrogen bonding and π-stacking makes them excellent building blocks for supramolecular assemblies, including metal-organic frameworks and gels. mdpi.comguidechem.com

Below are tables summarizing key information about this compound and a related isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2-aminopyridin-4-yl)methanol
CAS Number 105250-17-7 sigmaaldrich.com
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol sigmaaldrich.com
Melting Point 80-84 °C sigmaaldrich.com
Form Solid sigmaaldrich.com

Table 2: Properties of a Related Isomer, (4-(Aminomethyl)pyridin-2-yl)methanol

PropertyValueSource
IUPAC Name [4-(aminomethyl)pyridin-2-yl]methanol
CAS Number 82236-58-6
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol

Synthetic Methodologies for 2 Aminomethyl Pyridin 4 Yl Methanol

Retrosynthetic Strategies and Key Precursors

Retrosynthetic analysis of (2-(Aminomethyl)pyridin-4-yl)methanol reveals several potential disconnection points, leading to a variety of plausible starting materials. The primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-carbon or carbon-oxygen bonds of the hydroxymethyl group.

A common retrosynthetic approach involves the disconnection of the aminomethyl and hydroxymethyl groups, leading back to a difunctionalized pyridine (B92270) core. This strategy identifies precursors such as 2-amino-4-cyanopyridine (B24417) or 2-cyano-4-methylpyridine, where the cyano and methyl groups can be respectively converted to the aminomethyl and hydroxymethyl functionalities through reduction and oxidation/reduction sequences.

Another significant strategy focuses on building the pyridine ring itself through cyclization reactions. This approach, often guided by established named reactions for pyridine synthesis like the Hantzsch or Kröhnke synthesis, would involve the condensation of smaller, acyclic precursors. nih.gov

Key precursors that have been utilized or are logically derived from these retrosynthetic strategies include:

2-Amino-4-methylpyridine: This precursor allows for the functionalization of the methyl group to a hydroxymethyl group.

2-Aminonicotinic acid and its esters (e.g., Methyl 2-aminoisonicotinate): These are highly valuable precursors where the carboxylic acid or ester group can be selectively reduced to the corresponding alcohol. chemicalbook.com

4-Pyridinemethanol: This precursor can undergo amination at the 2-position, for instance, through a Chichibabin reaction, though this can sometimes lead to issues with regioselectivity.

2-Cyano-4-methylpyridine: This compound offers a versatile handle for conversion to both the aminomethyl and hydroxymethyl groups.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound and related structures is driven by the need for greater efficiency, selectivity, and sustainability.

Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in the synthesis of polysubstituted pyridines.

Chemoselectivity: In a molecule with multiple reactive sites, such as the precursors for this compound, chemoselective reactions are crucial. For instance, in the reduction of a precursor containing both an ester and a nitro group, a chemoselective reducing agent would be required to reduce the ester to an alcohol without affecting the nitro group, or vice versa. The use of specific catalysts and reaction conditions allows for the selective transformation of one functional group in the presence of others.

Regioselectivity: The regioselective functionalization of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. For example, the Chichibabin amination of 4-substituted pyridines can sometimes yield a mixture of 2-amino and 2-amino-6-substituted products. Modern synthetic methods, including directed ortho-metalation and catalyst-controlled C-H functionalization, offer more precise control over the position of new substituents.

Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes critical when synthesizing derivatives or when using chiral auxiliaries to control the formation of specific stereoisomers in more complex structures. The use of chiral catalysts or reagents can facilitate the stereoselective reduction of ketones or imines, leading to the formation of a single enantiomer or diastereomer.

Multi-Component Reactions and Cascade Processes

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient route to complex molecules. Several MCRs have been developed for the synthesis of substituted pyridines. researchgate.net For instance, a four-component reaction of an acetophenone, malononitrile, triethoxymethane, and a primary amine can yield highly functionalized 2-aminopyridines. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct a suitably substituted pyridine precursor in a single, atom-economical step.

Cascade Processes: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next. These processes are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and solvents. A potential cascade process for the synthesis of this compound could involve the in-situ generation of a reactive intermediate that undergoes a series of cyclization and functional group transformations to yield the final product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical fluids. Similarly, avoiding the use of toxic reagents in favor of safer alternatives is a key principle. For example, catalytic hydrogenation is a greener alternative to the use of stoichiometric metal hydride reducing agents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often accelerate reaction rates and reduce energy usage compared to conventional heating. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, reducing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can significantly improve the sustainability of a synthesis. For example, research into the synthesis of aminomethylpiperidines from bio-renewable 2,5-bis(aminomethyl)furan (B21128) highlights this trend. rsc.org

Scale-Up Considerations for Research and Development

The transition of a synthetic route from a laboratory scale to a larger research and development or even industrial scale presents several challenges. Key considerations for the scale-up of the synthesis of this compound include:

Process Safety: A thorough risk assessment of all reaction steps is crucial. Exothermic reactions that are easily controlled on a small scale can become hazardous in large reactors. Proper engineering controls and monitoring are essential.

Heat and Mass Transfer: Inadequate mixing and heat transfer in large reactors can lead to temperature gradients, localized hotspots, and the formation of byproducts, ultimately affecting yield and purity.

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be re-evaluated for large-scale production. Solvents that are acceptable in the lab may be impractical or too hazardous for pilot plant or industrial use.

Isolation and Purification: The method of product isolation and purification must be scalable. Techniques like column chromatography, which are common in the lab, can be expensive and time-consuming on a large scale. Crystallization, distillation, and extraction are often more suitable for large-scale operations.

Process Robustness and Reproducibility: The synthetic process must be robust and consistently produce the product in high yield and purity. This requires a thorough understanding of all critical process parameters and their impact on the outcome of the reaction.

ParameterLaboratory ScaleScale-Up Consideration
Reaction Vessel Glass flaskGlass-lined or stainless steel reactor
Heating/Cooling Heating mantle, ice bathJacket heating/cooling, internal coils
Mixing Magnetic stirrerMechanical overhead stirrer
Purification Column chromatographyCrystallization, distillation, extraction
Safety Fume hoodProcess safety management, HAZOP study

Advanced Purification and Characterization for Synthetic Validation

The validation of the successful synthesis of this compound relies on rigorous purification and characterization.

Advanced Purification Techniques: Due to the polar nature of the aminomethyl and hydroxymethyl groups, this compound can be challenging to purify. Advanced purification techniques that may be employed include:

Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical to obtain high purity crystals. One reported method uses benzene (B151609) for recrystallization. chemicalbook.com

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be used.

Ion-Exchange Chromatography: The basic amino group allows for the use of ion-exchange chromatography for purification.

Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the purification of polar compounds and is considered a greener alternative to traditional HPLC.

Characterization for Synthetic Validation: A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. A reported 1H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl and hydroxymethyl groups, and the protons of the amine and hydroxyl groups. chemicalbook.com The 13C NMR spectrum provides information on the number and types of carbon atoms in the molecule. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can help to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and O-H stretching vibrations of the amino and hydroxyl groups, and the C-N and C-O stretching vibrations.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which is compared with the theoretical values calculated from the molecular formula to confirm its purity and composition. chemicalbook.com

Analytical TechniqueInformation Obtained
1H NMR Number and environment of protons
13C NMR Number and environment of carbon atoms
Mass Spectrometry Molecular weight and fragmentation pattern
IR Spectroscopy Presence of functional groups
Elemental Analysis Elemental composition and purity

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl Pyridin 4 Yl Methanol

Reactions Involving the Aminomethyl Moiety

The aminomethyl group (—CH₂NH₂) is a primary amine, which confers significant nucleophilic and basic properties to the molecule. Its reactivity is central to many derivatization strategies.

As a primary amine, the nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it an effective nucleophile. This allows it to participate in a variety of substitution and addition reactions. It can react with electrophiles such as alkyl halides to form secondary and tertiary amines. The nucleophilic character of the aminomethyl group in related pyridine (B92270) derivatives has been utilized in coordination chemistry to form metal complexes. For instance, similar bidentate aminomethyl pyridine ligands react with metal salts to form stable coordination compounds, demonstrating the nitrogen's ability to donate its electron pair. researchgate.netwestminster.ac.uk

The reaction of (2-(Aminomethyl)pyridin-4-yl)methanol with suitable electrophiles can lead to a wide array of N-functionalized derivatives. The outcomes of these reactions are heavily dependent on the nature of the electrophile and the reaction conditions, including solvent and temperature.

The primary amine functionality readily undergoes acylation with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. These reactions are among the most common derivatizations for primary amines. To facilitate the coupling with carboxylic acids, activating agents are typically required to convert the hydroxyl of the carboxylic acid into a better leaving group. fishersci.co.uk

Commonly used coupling agents and conditions for this transformation are summarized in the table below.

Coupling Reagent(s)AdditiveBaseTypical Solvent
EDCHOBtDIPEA or TEADMF or DCM
HATUNoneDIPEA or TEADMF
PyBOPNoneDIPEADMF
Acyl ChlorideNonePyridine or TEADCM or THF

This table presents common conditions for amide bond formation with primary amines.

Furthermore, the aminomethyl group can react with aldehydes and ketones in a condensation reaction to form imines (Schiff bases). This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. libretexts.orgnih.gov The formation of the C=N double bond is acid-catalyzed and is highly pH-dependent; excessively strong acid will protonate the amine, rendering it non-nucleophilic, while neutral or basic conditions may not be sufficient to promote the necessary dehydration step. libretexts.org

Transformations of the Hydroxyl Functionality

The primary hydroxyl group (—CH₂OH) offers another site for chemical modification, including esterification, etherification, and oxidation. Its reactivity is generally orthogonal to that of the aminomethyl group under specific conditions.

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine.

Etherification, such as in the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Acid-catalyzed dehydration or reaction with alcohols can also lead to ether formation under specific conditions. mdpi.com

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will generally oxidize the primary alcohol directly to the corresponding carboxylic acid. Care must be taken as the aminomethyl group may also be sensitive to certain oxidizing conditions.

In multi-step syntheses, it is often necessary to selectively protect one functional group while another reacts. The bifunctional nature of this compound makes protecting group chemistry essential for achieving regioselective transformations. organic-chemistry.orgwikipedia.org The aminomethyl and hydroxyl groups can be protected with orthogonal protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.org

Common protecting groups for the amine and alcohol functionalities are listed below.

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
Aminomethyltert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)
AminomethylBenzyloxycarbonylCbzCbz-Cl, baseH₂, Pd/C (Hydrogenolysis)
Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazole (B134444), DMFFluoride source (e.g., TBAF) or acid
HydroxylMethoxymethyl etherMOMMOM-Cl, DIPEAAcid (e.g., HCl)
HydroxylBenzyl (B1604629) etherBnBnBr, base (e.g., NaH)H₂, Pd/C (Hydrogenolysis)

This table summarizes common protecting groups and their typical introduction and cleavage conditions. wikipedia.orguchicago.educhemistrytalk.org

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring is sp²-hybridized and possesses a lone pair of electrons in an orbital that is orthogonal to the aromatic π-system. This makes the pyridine nitrogen basic and nucleophilic. uoanbar.edu.iq It can be protonated by acids to form a pyridinium salt, which significantly alters the electron density of the ring and the reactivity of the substituents.

The pyridine nitrogen can also react with electrophiles, most commonly alkyl halides, to form quaternary pyridinium salts. nih.gov This process, known as quaternization, renders the pyridine ring highly electron-deficient and activates the positions ortho and para to the nitrogen for nucleophilic attack. While the existing substituents on the ring of this compound influence the rate and feasibility of quaternization, this reaction remains a key pathway for modifying the properties and reactivity of the heterocyclic core. The formation of pyridine N-oxides through reaction with oxidizing agents like m-CPBA is another potential transformation, although this can be competitive with the oxidation of the other functional groups present in the molecule. nih.gov

Protonation and Acid-Base Behavior in Non-Aqueous Media

There is a lack of specific experimental data, such as pKa values, for this compound in various non-aqueous solvents. Such data is crucial for quantitatively describing its acid-base behavior in these media. The presence of two basic centers, the pyridine ring nitrogen and the aminomethyl group, would lead to two distinct protonation equilibria. The relative basicity of these two sites would be influenced by the solvent's properties, such as its polarity and ability to form hydrogen bonds. Spectroscopic or potentiometric titrations in solvents like acetonitrile, dimethyl sulfoxide, or methanol (B129727) would be required to determine the specific pKa values and understand the protonation sequence. Without such studies, a data-driven analysis of its acid-base behavior in non-aqueous media cannot be provided.

Quaternization and N-Oxide Formation

Detailed research findings on the quaternization and N-oxide formation of this compound are not available.

Quaternization: The pyridine nitrogen is expected to be susceptible to quaternization with alkyl halides. The reaction rate and yield would depend on the nature of the alkylating agent, the solvent, and the temperature. The primary amine could also potentially undergo alkylation, leading to a mixture of products. Selective N-alkylation of the pyridine ring would likely require careful selection of reaction conditions. However, no specific kinetic data or product characterization for the quaternization of this compound has been reported.

N-Oxide Formation: The oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common reaction for pyridine derivatives, typically using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The presence of the aminomethyl and hydroxymethyl groups might influence the reaction's feasibility and selectivity. Studies detailing the synthesis, isolation, and characterization of the N-oxide of this compound are not found in the surveyed literature.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

No kinetic or spectroscopic studies dedicated to elucidating the reaction mechanisms of this compound have been found. Mechanistic investigations would involve techniques such as UV-Vis, NMR, and IR spectroscopy to monitor the progress of reactions like protonation, quaternization, or N-oxide formation. Kinetic studies would provide rate constants and activation parameters, offering insights into the transition states and the influence of substituents on reactivity. The absence of such dedicated research for this specific compound prevents a detailed discussion of its reaction mechanisms based on experimental evidence.

Coordination Chemistry of 2 Aminomethyl Pyridin 4 Yl Methanol As a Multidentate Ligand

Principles of Metal-Ligand Coordination with N,O-Donor Systems

The coordination of (2-(Aminomethyl)pyridin-4-yl)methanol to a metal center is governed by the principles of Lewis acid-base theory, where the metal ion acts as a Lewis acid (electron pair acceptor) and the donor atoms of the ligand act as Lewis bases (electron pair donors). The key donor atoms in this compound are the pyridine (B92270) nitrogen, the nitrogen of the aminomethyl group, and the oxygen of the methanol (B129727) group.

The pyridine nitrogen is a well-established coordinating agent, forming stable bonds with a wide range of transition metals. The aminomethyl group provides a second nitrogen donor, introducing the possibility of forming a five-membered chelate ring with the metal center, which enhances the thermodynamic stability of the complex (the chelate effect). The hydroxyl group can either remain protonated and unbound or be deprotonated to form an alkoxide, which can then coordinate to the metal center. This versatility allows the ligand to act as a bidentate N,N-donor or a tridentate N,N,O-donor.

The geometry of the resulting metal complex is influenced by several factors, including the coordination number and electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands present in the coordination sphere. For instance, with a metal ion that favors a square planar geometry like Cu(II), the ligand could coordinate in a bidentate fashion, leaving two coordination sites for other ligands. For metal ions that prefer octahedral geometry, the ligand could act as a tridentate donor or bridge between two metal centers.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the resulting complex. Methanol and ethanol (B145695) are commonly used solvents for such reactions. researchgate.net

The characterization of these complexes relies on a variety of spectroscopic techniques that provide insight into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms of the ligand are coordinated to the metal ion. Coordination of the pyridine nitrogen typically results in a shift of the C=N stretching vibration to a higher frequency. Similarly, coordination of the amino group can be inferred from shifts in the N-H stretching and bending vibrations. The coordination of the methanol group, particularly after deprotonation, would be evident from the disappearance of the O-H stretching band and the appearance of a new M-O stretching vibration at lower frequencies.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are sensitive to the geometry and ligand field strength. The position and intensity of these absorption bands can help to elucidate the coordination geometry of the metal center. For example, copper(II) complexes with square planar or octahedral geometries exhibit characteristic d-d transitions in the visible region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination of the ligand to the metal center leads to changes in the chemical shifts of the protons and carbons of the ligand compared to the free ligand. For paramagnetic complexes (e.g., Cu(II), Co(II)), the NMR signals are often broadened and shifted over a wide range, making analysis more challenging but also providing information about the electronic structure. researchgate.net

Mononuclear and Polynuclear Complex Formation

This compound can form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. The stoichiometry of the complex (metal-to-ligand ratio) will depend on the coordination preferences of the metal ion and the reaction conditions.

Polynuclear complexes, containing two or more metal centers, can be formed if the ligand bridges between metal ions. The methanol group, particularly in its deprotonated alkoxide form, can act as a bridging ligand, connecting two metal centers. The pyridine nitrogen can also, in some cases, bridge between metal ions, leading to the formation of coordination polymers. The formation of mononuclear versus polynuclear species can often be controlled by adjusting the metal-to-ligand ratio and the reaction conditions.

Chelation Modes and Stability Studies

The primary chelation mode of this compound is expected to be as a bidentate N,N-donor, forming a stable five-membered chelate ring involving the pyridine nitrogen and the aminomethyl nitrogen. This mode of coordination is common for ligands containing a 2-(aminomethyl)pyridine moiety. researchgate.net

If the methanol group also coordinates, the ligand acts as a tridentate N,N,O-donor. The stability of the resulting complexes can be investigated using techniques such as potentiometric titrations, which allow for the determination of formation constants. The formation constants provide a quantitative measure of the stability of the complexes in solution. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the presence of competing ligands.

Advanced Structural Analysis of Coordination Compounds

While spectroscopic methods provide valuable information, a definitive determination of the three-dimensional structure of a coordination compound requires more advanced analytical techniques.

Single-Crystal X-ray Diffraction of Metal Complexes

Table 1: Representative Bond Lengths in Similar Pyridine-based Metal Complexes

Bond Typical Length (Å) Reference
M-N(pyridine) 2.00 - 2.20 nih.gov
M-N(amine) 2.00 - 2.20 nih.gov

This table presents typical bond lengths observed in transition metal complexes with similar N,O-donor ligands and is intended to be representative.

Solid-State NMR and EPR Spectroscopy for Elucidating Electronic Structures

For paramagnetic complexes, solid-state NMR and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable tools for probing the electronic structure.

Solid-State NMR Spectroscopy: In paramagnetic solids, the interaction between the unpaired electrons of the metal ion and the nuclear spins of the ligand leads to large shifts and broadening of the NMR signals. nih.gov While this complicates the spectra, the paramagnetic shifts are highly sensitive to the electronic structure and the magnetic properties of the complex. nih.gov By analyzing these shifts, it is possible to gain information about the distribution of electron spin density within the molecule. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that is specific to species with unpaired electrons, such as many transition metal complexes. The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are characteristic of the metal ion and its coordination environment. scirp.orgnih.gov For example, the g-values for a copper(II) complex can indicate whether the geometry around the copper ion is, for instance, square planar or tetrahedral. nih.gov Analysis of the hyperfine coupling to the nitrogen atoms of the ligand can provide direct evidence of coordination and information about the covalency of the metal-ligand bond. nih.govnih.gov

Table 2: Representative EPR Parameters for a Cu(II) Complex in a Square Planar Environment

Parameter Typical Value
g∥ 2.2 - 2.4
g⊥ 2.04 - 2.10
A∥(Cu) 150 - 200 x 10⁻⁴ cm⁻¹

This table presents typical EPR parameters for a Cu(II) ion in a square planar N-donor environment and is for illustrative purposes.

Computational Studies on Metal-Ligand Interactions and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricacies of metal-ligand interactions and the electronic characteristics of coordination complexes involving this compound. Although specific computational studies exclusively focused on this ligand are not extensively documented in publicly available literature, the well-established application of these methods to analogous pyridine-based ligands provides a robust framework for understanding its potential behavior. nih.govresearchgate.netnih.govnih.gov

Theoretical investigations of metal complexes with ligands similar to this compound typically employ DFT to predict and analyze their geometric and electronic structures. nih.govnih.gov These studies are crucial for complementing experimental data and providing insights into bonding, stability, and reactivity.

Geometry Optimization and Structural Analysis

A fundamental step in the computational analysis of a metal complex is the optimization of its geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For a hypothetical complex of this compound with a transition metal ion, such as Cu(II), DFT calculations would predict the coordination geometry around the metal center. Given the bidentate nature of the ligand, coordinating through the pyridinyl nitrogen and the aminomethyl nitrogen, a square planar or distorted octahedral geometry would be expected, depending on the other ligands present in the coordination sphere.

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a DFT optimization of a generic [M(this compound)Cl₂] complex.

Table 1: Hypothetical Optimized Geometric Parameters for a [M(this compound)Cl₂] Complex

ParameterPredicted Value (Å or °)
M-N(pyridine) Bond Length2.05
M-N(amine) Bond Length2.10
M-Cl1 Bond Length2.25
M-Cl2 Bond Length2.25
N(pyridine)-M-N(amine) Angle85.0
Cl1-M-Cl2 Angle90.0
N(pyridine)-M-Cl1 Angle175.0
N(amine)-M-Cl2 Angle175.0

Note: The data in this table is illustrative and not based on a published study of the specific compound.

Analysis of Electronic Properties

Computational studies are instrumental in understanding the electronic properties of metal complexes, which govern their reactivity, spectroscopic behavior, and potential applications. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis is another powerful computational technique used to understand charge distribution and delocalization within the complex. researchgate.net This analysis can quantify the charge transfer between the ligand and the metal ion, providing a deeper understanding of the nature and strength of the metal-ligand bond.

Table 2: Hypothetical Electronic Properties of a [M(this compound)Cl₂] Complex from DFT Calculations

PropertyPredicted Value
Energy of HOMO-6.5 eV
Energy of LUMO-2.0 eV
HOMO-LUMO Gap (ΔE)4.5 eV
Natural Charge on Metal (M)+0.8 e
Natural Charge on N(pyridine)-0.4 e
Natural Charge on N(amine)-0.6 e

Note: The data in this table is illustrative and not based on a published study of the specific compound.

The insights gained from such computational analyses are invaluable for rationalizing the observed properties of these complexes and for designing new ligands and metal complexes with tailored electronic and reactive properties for various applications.

Catalytic Applications of 2 Aminomethyl Pyridin 4 Yl Methanol Based Systems

Homogeneous Catalysis

The structure of (2-(Aminomethyl)pyridin-4-yl)methanol, featuring a pyridine (B92270) nitrogen and an aminomethyl group, makes it a prime candidate for use as a bidentate N,N-donor ligand in homogeneous catalysis. The chelation of these two nitrogen atoms to a metal center can form a stable five-membered ring, a common feature in many effective catalyst systems. The electronic properties of the pyridine ring and the steric environment around the metal can be subtly tuned by this ligand framework.

Asymmetric Transformations (e.g., Hydrogenation, Oxidation, C-C Coupling)

As an achiral molecule, this compound cannot directly induce enantioselectivity in asymmetric transformations. However, it could be employed as a ligand in a metal complex where chirality is introduced by other components of the catalytic system, such as a chiral phosphine (B1218219) or another chiral ligand. Alternatively, the aminomethyl or methanol (B129727) group could be chemically modified with a chiral auxiliary to create a new, chiral ligand.

Despite this potential, a review of the current scientific literature reveals a notable absence of studies employing this compound or its simple derivatives in asymmetric hydrogenation, oxidation, or C-C coupling reactions. The development of chiral catalysts based on this scaffold remains an open area for future research.

Metal-Catalyzed Organic Reactions (e.g., Cross-Coupling, C-H Activation)

The N,N-bidentate nature of this compound suggests its potential applicability as a ligand in various metal-catalyzed organic reactions. Pyridine-based ligands are frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to stabilize the active catalytic species and facilitate the reaction mechanism. Similarly, in the field of C-H activation, directing groups are often employed to guide a metal catalyst to a specific C-H bond, and the pyridine-aminomethyl framework has the structural elements to potentially serve in this capacity.

Heterogeneous and Supported Catalysis

The development of heterogeneous catalysts is of paramount importance for sustainable chemical processes, offering advantages in catalyst separation and recycling. The functional groups of this compound provide convenient handles for its immobilization onto solid supports.

Immobilization Strategies on Solid Supports

The primary amine and the hydroxyl group of this compound are amenable to various immobilization strategies. For instance, the amine functionality can be covalently attached to a variety of solid supports, including:

Silica-based materials: Through reaction with halogenated or epoxy-functionalized silica (B1680970) gel.

Polymers: By incorporation into polymer chains via condensation polymerization or by grafting onto pre-formed polymers.

Carbon materials: Through surface functionalization of materials like graphene oxide or carbon nanotubes.

The hydroxyl group offers an alternative or additional point of attachment, enhancing the stability of the immobilized ligand. Once anchored, this supported ligand can be used to chelate metal ions, creating a heterogenized catalyst.

Performance and Recyclability Studies of Heterogenized Catalysts

While the strategies for immobilization are well-established for similar molecules, there is a lack of published studies on the performance and recyclability of heterogeneous catalysts specifically derived from this compound. Such studies would be crucial to ascertain the stability of the immobilized catalyst, its activity in comparison to its homogeneous counterpart, and its robustness over multiple reaction cycles.

Organocatalysis and Biomimetic Catalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, while biomimetic catalysis seeks to emulate the function of natural enzymes.

The primary amine of this compound could, in principle, be utilized in organocatalysis. For example, upon reaction with a carbonyl compound, it could form an enamine intermediate, which is a key step in many organocatalytic cycles. However, there are no specific reports of its use in this context.

In biomimetic catalysis, the combination of a pyridine ring and other functional groups can mimic the active sites of metalloenzymes. The pyridine-aminomethyl-methanol structure could serve as a rudimentary model for enzyme active sites that coordinate metal ions. For instance, pyridinophane structures derived from related pyridine-containing molecules have been investigated as mimics for the active sites of enzymes like superoxide (B77818) dismutase and catalase. tcu.edu Research into the biomimetic catalytic activity of metal complexes of this compound could provide insights into the function of such enzymes.

Reaction Mechanism Studies in Catalytic Cycles

The reaction mechanisms of catalytic cycles involving ligands structurally similar to this compound, particularly in transfer hydrogenation and related reactions, often invoke the concept of metal-ligand cooperation. numberanalytics.comrsc.orgnih.gov In this paradigm, the ligand is not a mere spectator but actively participates in the bond activation and formation steps of the catalytic cycle. numberanalytics.comnih.gov

Hydrogen Transfer Reactions:

In the context of transfer hydrogenation of ketones, a common application for such catalysts, the catalytic cycle is generally understood to proceed through a series of well-defined steps. rsc.orgnih.govdergipark.org.tr For ruthenium complexes, which are frequently employed for these transformations, a plausible mechanistic pathway involving a ligand like this compound can be proposed by analogy to related pyridine-aminoalcohol systems. dergipark.org.trtrdizin.gov.tr

A generalized catalytic cycle for the transfer hydrogenation of a ketone using an in situ generated ruthenium catalyst with a pyridine-aminoalcohol ligand is depicted below. This cycle is based on mechanisms proposed for similar catalytic systems. nih.gov

Formation of the Active Catalyst: The pre-catalyst, often a ruthenium source like [RuCl2(PPh3)3], reacts with the pyridine-aminoalcohol ligand to form an active catalyst species in the presence of a base and a hydrogen donor (e.g., isopropanol).

Coordination of the Hydrogen Donor: The hydrogen donor, such as isopropanol, coordinates to the ruthenium center.

Formation of a Ruthenium-Hydride Species: Through a β-hydride elimination from the coordinated isopropoxide, a ruthenium-hydride intermediate is formed, and acetone (B3395972) is released.

Substrate Coordination: The ketone substrate coordinates to the ruthenium-hydride species.

Hydrogen Transfer: In a key step, the hydride from the ruthenium center and a proton from the coordinated ligand (often the alcohol or amine group) are transferred to the carbonyl carbon and oxygen of the ketone, respectively. This concerted or stepwise transfer is a hallmark of metal-ligand cooperation.

Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Insights from DFT Studies on Analogous Systems:

Density Functional Theory (DFT) studies on related catalytic systems, such as those involving pyrazole-pyridine ligands, have provided deeper insights into the energetics and intermediates of the catalytic cycle. rsc.org These computational studies often support a multi-step mechanism and can help identify the rate-determining step. For instance, in some transfer hydrogenation reactions, the hydride transfer step is found to have the highest activation energy barrier. rsc.org

Potential Role in Other Catalytic Reactions:

The cooperative nature of the aminomethyl and methanol moieties in this compound suggests its utility in other catalytic reactions as well. For example, in N-alkylation reactions of amines with alcohols, ruthenium complexes often catalyze a three-step process: alcohol oxidation to an aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation of the imine. acs.org A ligand like this compound could facilitate both the oxidation and hydrogenation steps through metal-ligand cooperation.

While the precise intermediates and transition states for catalytic cycles involving this compound remain to be experimentally and computationally elucidated, the established principles of metal-ligand cooperation and the detailed mechanistic work on analogous pyridine-based amino- and alcohol-functionalized ligands provide a strong foundation for understanding its potential catalytic prowess. numberanalytics.comrsc.org

Derivatization and Functionalization of 2 Aminomethyl Pyridin 4 Yl Methanol for Advanced Materials and Molecular Scaffolds

Synthesis of New Ligands and Multifunctional Molecular Frameworks

The unique arrangement of a pyridine (B92270) nitrogen, an aminomethyl nitrogen, and a hydroxyl oxygen in (2-(Aminomethyl)pyridin-4-yl)methanol makes it an excellent candidate for designing novel ligands for coordination chemistry. The aminomethyl group and the adjacent pyridine nitrogen can form a stable five-membered chelate ring with a metal ion, a motif known for its high stability in coordination complexes.

This bidentate N,N-donor capability is a common feature in ligands used for creating polynuclear clusters and coordination polymers. For instance, research on the closely related ligand 3-(aminomethyl)pyridine (B1677787) has demonstrated its ability to react with cobalt(II) thiocyanate (B1210189) to form coordination polymers. nih.gov In these structures, the organic ligand bridges metal centers, creating extended networks. nih.gov Similarly, this compound could coordinate to various transition metals like cobalt, nickel, copper, and zinc, with the potential for the hydroxyl group to participate in further coordination or hydrogen bonding, influencing the final supramolecular architecture. nih.gov

Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, adding an O-donor site to the coordination sphere. This creates a polydentate N,N,O-donor ligand. The synthesis of pyridine-alkoxide ligands has been shown to be a scalable, one-step process from inexpensive starting materials, yielding ligands that can form stable, alkoxo-bridged polynuclear clusters with first-row transition metals. rsc.org This approach could be directly applied to this compound to generate multifunctional molecular frameworks with interesting magnetic or catalytic properties.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal IonsResulting Structure
BidentatePyridine-N, Amine-NCo(II), Ni(II), Cu(II), Zn(II)Mononuclear or Polynuclear Complexes
Tridentate (after deprotonation)Pyridine-N, Amine-N, Alkoxide-OMn(II/III), Fe(II/III), Co(II/III)Polynuclear Clusters, Cages

Incorporation into Polymeric Architectures and Hybrid Materials

The multiple reactive sites on this compound allow for its incorporation into larger polymeric structures, leading to materials with tailored properties for catalysis, adsorption, and separation.

Design of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the choice of these components. Pyridine-containing linkers are widely used due to their ability to form stable coordination bonds, leading to MOFs with high thermal stability and chemical selectivity. alfa-chemistry.com

While this compound is not a typical dicarboxylic acid linker, it can be chemically modified to serve this role. A common strategy involves the oxidation of the hydroxymethyl group to a carboxylic acid. This would transform the molecule into a bifunctional linker, (2-(aminomethyl)pyridin-4-yl)carboxylic acid, capable of bridging metal centers to form 3D frameworks.

The amine and pyridine groups that are not involved in forming the primary MOF structure can then be used for post-synthetic modification or to introduce specific functionalities within the MOF pores. This approach is central to creating "multivariate" MOFs, where multiple different functional groups (like amines, ethers, or halides) are present on the linkers, leading to complex and highly tunable pore environments. nih.gov For example, a Zr(IV)-based MOF was functionalized with a photoactive thiadiazolopyridine moiety, which significantly enhanced its photocatalytic activity. nih.gov This demonstrates the potential of incorporating functionalized pyridine linkers, derivable from molecules like this compound, to create MOFs for advanced applications like catalysis and gas separation. alfa-chemistry.comnih.gov

Polymer-Bound Catalysts and Adsorbents

Immobilizing homogeneous catalysts onto solid supports, particularly polymers, is a key strategy for developing "green" and economically viable chemical processes. This approach simplifies catalyst separation, enables recycling, and can sometimes even enhance catalytic activity and selectivity compared to non-supported counterparts. nih.gov

The this compound molecule is well-suited for this purpose. It can be grafted onto a polymer backbone, such as polystyrene or silica (B1680970), through its aminomethyl or hydroxymethyl groups. The remaining functional groups, particularly the pyridine nitrogen, can then be used to chelate a catalytically active metal center.

Preparation of Precursors for Complex Molecule Synthesis

The presence of nucleophilic amine and alcohol groups, combined with an aromatic pyridine ring, makes this compound a valuable starting material for the synthesis of more complex heterocyclic compounds. The challenges associated with the direct functionalization of the electron-deficient pyridine ring can often be overcome by using pre-functionalized precursors. nih.govrsc.org

The aminomethyl group is particularly useful for building fused ring systems. For example, 2-(aminomethyl)pyridine derivatives can undergo condensation and cyclization reactions with various electrophiles to form novel heterocyclic structures. One patented process describes the reaction of 2-substituted pyridines with nitroalkanes, followed by hydrogenation, to produce a range of 2-aminomethylpyridine derivatives, highlighting the industrial relevance of this molecular scaffold. google.com

Furthermore, the aminomethylpyridine core is a key component in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activities. nih.gov The functional groups on the starting material can be used to direct further chemical transformations. For instance, ester groups introduced onto the pyridine skeleton can be converted into amides or hydroxymethyl groups, expanding the molecular diversity achievable from a single precursor. nih.gov The synthesis of various pyridine hybrids incorporating pyrimidine (B1678525) or pyrazole (B372694) rings has also been reported, starting from functionalized pyridine scaffolds. nih.gov

Applications in Sensors and Recognition Systems

The development of chemical sensors for detecting specific ions or molecules is a critical area of research. Fluorescent chemosensors are particularly valuable due to their high sensitivity and the relative ease of detection. Pyridine derivatives are excellent candidates for building such sensors because of their inherent fluorescence properties and their ability to coordinate with metal ions. researchgate.net

The this compound molecule possesses the necessary features to be developed into a chemosensor. The N,N-bidentate chelating site formed by the pyridine and aminomethyl nitrogens can selectively bind to specific metal ions. This binding event can cause a change in the molecule's fluorescence, leading to a "switch-off" or "switch-on" response. For example, a 2-aminopyridine (B139424) derivative was shown to act as a selective fluorescent chemosensor for iron (Fe³⁺) and mercury (Hg²⁺) ions, with the binding causing a distinct quenching of its fluorescence. researchgate.net

In addition to ion sensing, these molecules can be used as fluorescent probes to monitor chemical processes. Derivatives of 2-amino-pyridine-3-carbonitrile have been successfully used to track the progress of various photopolymerization reactions in real-time. mdpi.com The changes in the local environment's viscosity and polarity during polymerization affect the probe's fluorescence, providing a sensitive measure of the reaction's conversion rate. mdpi.com By functionalizing the hydroxyl or amino groups of this compound with other chromophores or fluorophores, its sensing capabilities could be further tailored for specific applications.

Advanced Spectroscopic and Computational Characterization of 2 Aminomethyl Pyridin 4 Yl Methanol and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No specific IR or Raman peak assignments for this molecule are available in the literature.

Should detailed spectroscopic studies of (2-(Aminomethyl)pyridin-4-yl)methanol be published in the future, this article can be revisited and the relevant sections populated accordingly.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The electronic absorption and emission properties of this compound are of fundamental interest for understanding its photophysical behavior and potential applications in areas such as fluorescent probes. While specific experimental UV-Vis and fluorescence spectra for this compound are not extensively documented in publicly available literature, the behavior of related aminopyridine derivatives provides a strong basis for predicting its properties.

Aminopyridines are known to exhibit distinct UV-Vis absorption bands corresponding to π-π* and n-π* electronic transitions within the pyridine (B92270) ring. The presence of the aminomethyl and methanol (B129727) substituents is expected to modulate these transitions. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Studies on various aminopyridine derivatives have shown that their absorption and emission characteristics are sensitive to the solvent environment. sciforum.net For instance, in a series of multisubstituted aminopyridines, the absorption maxima were observed around 270 nm in ethanol (B145695). nih.gov It is plausible that this compound would exhibit similar absorption characteristics. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts.

Fluorescence in aminopyridine derivatives is a well-documented phenomenon. nih.govnih.govresearchgate.netresearchgate.net Unsubstituted pyridin-2-amine itself is known to have a high quantum yield, making it a promising scaffold for fluorescent probes. researchgate.net The fluorescence properties of substituted aminopyridines, including their quantum yield and emission wavelengths, are highly dependent on the nature and position of the substituents. For example, a study on 2-amino-6-phenylpyridine-3,4-dicarboxylates reported emission maxima around 480 nm in ethanol. nih.gov For this compound, the interplay between the electron-donating amino group and the hydroxymethyl group will dictate its fluorescence behavior. Intramolecular hydrogen bonding between the aminomethyl and methanol groups could also play a role in its photophysical properties.

Table 1: Predicted UV-Vis and Fluorescence Properties of this compound Based on Analogous Compounds

PropertyPredicted Value/BehaviorRationale based on Analogous Compounds
UV-Vis Absorption Maximum (λmax) ~260-280 nmBased on the absorption of various aminopyridine derivatives in polar solvents. nih.gov
Molar Absorptivity (ε) Moderate to HighTypical for π-π* transitions in aromatic systems.
Fluorescence Emission Maximum (λem) ~400-500 nmDependent on solvent and substitution pattern, as seen in related aminopyridines. nih.gov
Fluorescence Quantum Yield (ΦF) ModerateCan be influenced by factors like solvent polarity and intramolecular rotation.
Solvatochromism ExpectedThe polarity of the solvent is likely to affect both absorption and emission spectra due to changes in dipole moments upon excitation. sciforum.net

Computational Chemistry and Molecular Modeling

To complement experimental data and to gain deeper insights into the molecular properties of this compound, computational chemistry and molecular modeling techniques are invaluable. These methods allow for the prediction of electronic structure, reactivity, conformational landscapes, and spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

For this compound, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an accurate description of its electronic structure. The HOMO and LUMO energies are particularly important as they provide information about the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

The molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group are expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted DFT-Calculated Properties for this compound

PropertyPredicted OutcomeSignificance
Optimized Geometry Non-planar structure with specific bond lengths and angles.Provides the most stable three-dimensional arrangement of the atoms.
HOMO Energy Relatively highIndicates a propensity to donate electrons, characteristic of the amino group.
LUMO Energy Relatively lowIndicates a propensity to accept electrons, associated with the pyridine ring.
HOMO-LUMO Energy Gap ModerateRelates to the electronic transition energies observed in UV-Vis spectroscopy and indicates chemical stability.
Molecular Electrostatic Potential (MEP) Negative potential on N and O atoms; positive potential on NH2 and OH protons.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule and surrounding solvent, MD simulations can provide detailed information about conformational changes, flexibility, and intermolecular interactions.

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-C bond connecting the methanol group to the ring and the C-N bond of the aminomethyl group. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, simulations in different solvents (e.g., water, ethanol) would elucidate the role of the solvent in stabilizing specific conformations through hydrogen bonding and other non-covalent interactions. Understanding the conformational flexibility is crucial as it can significantly impact the molecule's biological activity and photophysical properties.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can also be used to predict spectroscopic parameters and to model reaction pathways. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be directly compared with experimental UV-Vis spectra. While precise prediction of spectra can be challenging, TD-DFT can provide valuable insights into the nature of the electronic transitions (e.g., π-π* or n-π*).

In addition to spectroscopic properties, computational chemistry can be used to investigate potential reaction pathways of this compound. For instance, the mechanism of its synthesis or its potential metabolic transformations could be studied by calculating the transition state structures and activation energies for various reaction steps. This information is critical for optimizing synthetic procedures and for understanding the molecule's stability and reactivity in different chemical environments.

Role As a Versatile Synthetic Building Block in Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a primary focus of organic chemistry. nih.gov (2-(Aminomethyl)pyridin-4-yl)methanol serves as an excellent starting material for the construction of various fused and substituted heterocyclic systems.

The presence of both a nucleophilic amine and a hydroxyl group allows for intramolecular cyclization reactions to form novel ring systems. For instance, derivatives of this compound can be utilized in condensation reactions with various electrophiles to construct bicyclic and tricyclic heterocyclic frameworks. One notable application is in the synthesis of imidazo[1,5-a]pyridines, a class of compounds with significant biological activity. While direct use of the title compound is not extensively documented in publicly available research, the analogous reactivity of 2-(aminomethyl)pyridines is well-established in forming such heterocyclic systems through reactions with various coupling partners.

The general strategy involves the reaction of the aminomethyl group with a suitable electrophile, followed by a cyclization step involving the pyridine (B92270) nitrogen. The hydroxymethyl group can be further functionalized or can participate in the cyclization process, leading to a variety of heterocyclic scaffolds.

Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Accessible from this compound Derivatives

Heterocyclic SystemPotential Synthetic StrategyKey Reactive Moieties Utilized
Imidazo[1,5-a]pyridinesCondensation with aldehydes or ketones followed by cyclizationAminomethyl group, Pyridine nitrogen
Pyrrolo[1,2-a]pyridinesReaction with α,β-unsaturated carbonyl compoundsAminomethyl group, Pyridine nitrogen
TetrahydropyridopyrimidinesCyclocondensation with dicarbonyl compounds or their equivalentsAminomethyl group, Hydroxymethyl group

This table presents potential synthetic applications based on the known reactivity of the functional groups present in this compound.

Construction of Complex Polyfunctional Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to the assembly of complex, polyfunctional molecules with significant biological and pharmaceutical relevance. The distinct reactivity of its functional groups allows for sequential and selective modifications, enabling the construction of intricate molecular architectures.

A prominent example of its application is in the synthesis of the atypical antidepressant, Mirtazapine. researchgate.net This tetracyclic compound features a complex fused ring system, and this compound serves as a key precursor for the construction of one of the heterocyclic rings in the core structure. The synthesis involves a series of reactions that leverage the nucleophilicity of the aminomethyl group to build the final polycyclic framework.

Furthermore, the pyridine scaffold of this compound is a common feature in a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. epa.govnih.govrjraap.com While specific examples detailing the direct use of this exact methanol (B129727) derivative are not always prevalent in the literature, the broader class of aminomethylpyridine building blocks is frequently employed in the design and synthesis of compounds targeting various biological pathways. The ability to introduce diverse substituents onto the pyridine ring, as well as to modify the amino and hydroxyl groups, makes it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Application of the this compound Scaffold in the Synthesis of Bioactive Molecules

Target Molecule ClassRole of the Building BlockExample(s)
AntidepressantsKey intermediate for tetracyclic core constructionMirtazapine researchgate.net
Kinase InhibitorsScaffold for inhibitor design and synthesisDerivatives are explored for B-Raf and other kinase targets nih.gov
DPP-4 InhibitorsCore structure for inhibitor developmentRelated aminomethyl-pyridine structures show significant activity nih.gov

This table highlights the utility of the core scaffold in the synthesis of medicinally important classes of molecules.

Application in Diversified Chemical Library Synthesis

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. glpbio.com The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of diversified chemical libraries through combinatorial and parallel synthesis approaches. researchgate.net

The amino and hydroxyl groups provide two independent points for diversification. For instance, the amino group can be acylated, alkylated, or reductively aminated with a wide range of aldehydes and ketones. Simultaneously or sequentially, the hydroxyl group can be etherified, esterified, or oxidized to an aldehyde for further transformations. This allows for the rapid generation of a large number of analogs from a single, common intermediate.

While specific, large-scale library synthesis efforts centered solely on this compound are not extensively reported in peer-reviewed literature, the principles of combinatorial chemistry strongly support its suitability for such applications. The pyridine core provides a rigid scaffold, while the two functional groups allow for the introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space. This approach is invaluable for identifying lead compounds in drug discovery programs and for screening for novel material properties.

Table 3: Potential Diversification Strategies for Chemical Library Synthesis

Functional GroupReaction TypeExample ReagentsResulting Functionality
AminomethylAcylationAcid chlorides, AnhydridesAmides
Reductive AminationAldehydes, KetonesSecondary Amines
SulfonylationSulfonyl chloridesSulfonamides
HydroxymethylEtherificationAlkyl halides, TriflatesEthers
EsterificationCarboxylic acids, Acid chloridesEsters
OxidationMild oxidizing agentsAldehyde

This table illustrates the potential for creating diverse libraries by modifying the functional groups of this compound.

Supramolecular Chemistry and Self Assembly of 2 Aminomethyl Pyridin 4 Yl Methanol Derivatives

Design of Hydrogen Bonding Networks and Crystal Engineering Principles

The design of crystalline solids from (2-(Aminomethyl)pyridin-4-yl)methanol and its derivatives is governed by the principles of crystal engineering, where predictable hydrogen bonding patterns are exploited to guide the assembly of molecules into desired architectures. The molecule possesses a rich combination of hydrogen bond donors (the aminomethyl and hydroxyl groups) and acceptors (the pyridine (B92270) nitrogen, the amino nitrogen, and the hydroxyl oxygen).

The primary interactions expected to dictate the crystal packing are:

N-H···N Hydrogen Bonds: The aminomethyl group can form strong hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or cyclic motifs.

N-H···O and O-H···O Hydrogen Bonds: Intermolecular hydrogen bonds between the aminomethyl and hydroxyl groups can lead to the formation of robust synthons, which are reliable structural units in crystal engineering.

π-π Stacking: The pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic effects of the substituents.

In a solvated molecular salt of a related compound, 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol (B129727) monosolvate, the crystal packing is stabilized by a combination of N—H⋯O, O—H⋯O, and weak C—H⋯O hydrogen bonds. researchgate.net Similarly, studies on pyrimethaminium pyridine-3-sulfonate have revealed the formation of cyclic hydrogen-bonded bimolecular motifs through N-H⋯O interactions. nih.gov These examples underscore the importance of hydrogen bonding in directing the supramolecular assembly of pyridine-containing molecules.

The interplay of these interactions can be fine-tuned by modifying the chemical structure of the parent molecule. For instance, derivatization of the amino or hydroxyl group can block certain hydrogen bonding sites, thereby promoting alternative interaction patterns and leading to the formation of different supramolecular architectures.

Potential Hydrogen Bond Interaction Donor Acceptor Resulting Supramolecular Motif
Amine-PyridineN-H of -CH₂NH₂N of PyridineChains, Dimers
Alcohol-PyridineO-H of -CH₂OHN of PyridineChains, Dimers
Amine-AlcoholN-H of -CH₂NH₂O-H of -CH₂OHHeterodimers, Chains
Alcohol-AlcoholO-H of -CH₂OHO-H of -CH₂OHChains, Rings
Amine-AmineN-H of -CH₂NH₂N of -CH₂NH₂Dimers, Chains

Formation of Self-Assembled Monolayers (SAMs) on Surfaces

The ability of this compound derivatives to form self-assembled monolayers (SAMs) on various substrates opens up possibilities for creating functionalized surfaces with tailored properties. The formation of SAMs typically involves the chemisorption of molecules from solution or vapor onto a solid surface, leading to a highly ordered molecular layer.

For gold surfaces, a common strategy is to introduce a thiol or disulfide group into the molecule. A thiol-derivatized this compound could anchor to the gold surface via a strong gold-sulfur bond. The orientation of the molecules within the SAM would then be directed by the intermolecular interactions between the pyridine moieties, as well as the aminomethyl and hydroxyl groups. Research on pyridine-terminated organothiols on gold has shown that these molecules can form densely packed monolayers with a high degree of orientational order. researchgate.netrsc.org

Alternatively, the aminomethyl or hydroxyl group could be used to anchor the molecule to other types of surfaces. For example, the amine group can react with surfaces functionalized with active esters or benzyl (B1604629) chloride. kombyonyx.com The hydroxyl group could potentially form covalent bonds with oxide surfaces.

The packing density and molecular orientation within the SAM are critical for its properties. Intermolecular hydrogen bonding between the aminomethyl and hydroxyl groups would play a crucial role in stabilizing the monolayer and promoting a well-defined structure. The pyridine ring's orientation with respect to the surface can be influenced by factors such as the length of the anchor chain and the presence of other functional groups.

SAM Component Substrate Anchoring Group Key Intermolecular Interactions
Thiol-derivatized this compoundGoldThiol (-SH)Hydrogen bonding, π-π stacking
This compoundActivated Ester SurfaceAmine (-NH₂)Amide bond formation, Hydrogen bonding
This compoundOxide SurfaceAlcohol (-OH)Covalent bond, Hydrogen bonding

Studies on pyridyl derivatives of lipoic acid have demonstrated their ability to form self-assembled layers on gold, and the thickness of these layers can be controlled by the concentration of the ligand solution. nih.gov This suggests that by controlling the assembly conditions, it may be possible to form either monolayers or multilayers of this compound derivatives.

Host-Guest Interactions and Molecular Recognition Phenomena

The well-defined structure and array of functional groups on this compound make it an interesting candidate for host-guest chemistry and molecular recognition. It can act as a guest molecule, fitting into the cavity of a larger host molecule, or it can be incorporated into a larger assembly that acts as a host for smaller species.

As a guest, the pyridine ring can be encapsulated within the hydrophobic cavity of macrocyclic hosts such as cucurbiturils or cyclodextrins. The aminomethyl and hydroxyl groups, being more hydrophilic, could then protrude from the portal of the host, interacting with the solvent or with other molecules. A study on the interaction of 3-(aminomethyl)pyridine (B1677787) hydrochloride with tetramethylcucurbit researchgate.neturil (TMeQ researchgate.net) revealed the formation of a 1:1 host-guest inclusion complex, where the pyridyl moiety is encapsulated within the host's cavity. asianpubs.org The formation of such complexes is driven by a combination of hydrophobic interactions and ion-dipole interactions between the guest and the host.

The aminomethyl and hydroxyl groups can also participate in specific recognition events. For example, they can form hydrogen bonds with complementary functional groups on a host molecule or a target analyte. This directional hydrogen bonding is a key principle in molecular recognition and can lead to highly selective binding.

Furthermore, derivatives of this compound could be used to construct more complex host systems. For example, multiple units of the molecule could be linked together to create a macrocyclic or cage-like structure with a well-defined cavity. These synthetic hosts could then be used for the selective binding of small molecules or ions. Research into reduced-symmetry ligands with pyridyl and imidazole (B134444) donors has led to the construction of stimuli-responsive heterobimetallic cages capable of binding anionic guest molecules. researchgate.net This highlights the potential for creating sophisticated host-guest systems based on pyridyl-containing building blocks.

Host Molecule Potential Guest Driving Interactions Potential Application
Cucurbit[n]urilsThis compoundHydrophobic, Ion-DipoleControlled release, Sensing
CyclodextrinsThis compoundHydrophobic, Hydrogen BondingSolubilization, Catalysis
Synthetic CageAnions, Small MoleculesHydrogen Bonding, ElectrostaticSensing, Separation

The field of supramolecular chemistry continues to evolve, and the versatile nature of molecules like this compound provides a fertile ground for the development of new materials and functional systems based on the principles of self-assembly and molecular recognition.

Future Research Avenues and Emerging Concepts

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced reaction control, scalability, and safety. rsc.orgmdpi.comrsc.org For a compound like (2-(Aminomethyl)pyridin-4-yl)methanol, these technologies could enable more efficient and reproducible production.

Future research could focus on developing a robust flow synthesis route. This would involve the optimization of reaction parameters such as temperature, pressure, and catalyst loading in a continuous reactor system. The inherent advantages of flow chemistry, such as rapid heat and mass transfer, could lead to higher yields and purity compared to traditional batch synthesis. mdpi.com Furthermore, integrating online analysis and automated optimization algorithms could accelerate the discovery of optimal synthetic conditions. rsc.orgresearchgate.net The development of such a process would be a significant step towards making this compound more accessible for further research and potential industrial applications.

Exploration in Sustainable Chemistry and Resource Valorization

The principles of green chemistry are driving a shift towards more environmentally benign chemical processes. nih.govnih.gov For pyridine derivatives, this includes the use of greener solvents, catalysts, and reaction conditions. nih.gov Future research on this compound should explore sustainable synthetic pathways. This could involve investigating the use of bio-based starting materials or employing catalytic systems that minimize waste and energy consumption.

Moreover, the concept of resource valorization, where waste or abundant materials are converted into valuable chemicals, presents an intriguing avenue. Research could explore the synthesis of this compound from renewable feedstocks or as part of a biorefinery concept. The pyridine ring is a key structural motif in many natural products, and leveraging biological pathways or chemo-enzymatic strategies for its synthesis could be a promising area of investigation. nih.gov

Prospects in Advanced Functional Materials and Nanotechnology

Pyridine derivatives are versatile building blocks for the creation of advanced functional materials and nanomaterials due to their coordination chemistry and ability to participate in supramolecular assembly. mdpi.comlifechemicals.com The bifunctional nature of this compound, with its aminomethyl and methanol (B129727) groups, makes it a prime candidate for incorporation into metal-organic frameworks (MOFs), coordination polymers, and other functional materials.

Future research could investigate the use of this compound as a ligand to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis. In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, imparting specific properties such as improved dispersibility, biocompatibility, or catalytic activity. The aminopyridine moiety can also influence the electronic and optical properties of materials, opening up possibilities for its use in organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.net

Development of Novel Catalytic and Sensor Systems

The nitrogen atom in the pyridine ring and the amino group in aminomethylpyridines make them excellent ligands for a wide range of metal catalysts. longkechem.com Aminopyridine derivatives have been successfully employed in various catalytic transformations. rsc.org The specific structure of this compound, with its potential to act as a bidentate or tridentate ligand, suggests its potential in developing novel catalytic systems. Future research could explore its use in asymmetric catalysis, where the chiral environment created by the ligand can lead to the selective formation of one enantiomer of a product.

In the field of chemical sensors, aminopyridine derivatives have shown promise in the detection of various analytes. chemicalbook.comnih.gov The functional groups in this compound could be designed to interact selectively with specific ions or molecules. This could be harnessed to develop new colorimetric or fluorescent sensors. For instance, the binding of a target analyte could induce a change in the electronic properties of the molecule, leading to a detectable signal. Research in this area would involve synthesizing and screening a library of related compounds to identify the most sensitive and selective sensor for a particular application.

Theoretical and Data-Driven Approaches in Compound Design and Application

Computational chemistry and data-driven methods are becoming indispensable tools in modern chemical research. jchemrev.comresearchgate.net For a compound like this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict its spectroscopic properties, bond dissociation energies, and reaction mechanisms. researchgate.net

Furthermore, data-driven approaches, such as machine learning and artificial intelligence, can be employed to accelerate the discovery and design of new functional molecules based on the aminopyridine scaffold. nih.govnih.gov By analyzing large datasets of chemical structures and their properties, predictive models can be built to identify new derivatives of this compound with enhanced performance for specific applications. This in silico screening can significantly reduce the experimental effort required to discover new materials and catalysts.

Q & A

Basic: What synthetic methodologies are effective for preparing (2-(Aminomethyl)pyridin-4-yl)methanol?

Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React a pyridine-4-ylmethanol precursor with a suitable amine source (e.g., methylamine) in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether .
  • Substitution : Introduce the aminomethyl group via reaction with acyl chlorides or sulfonyl chlorides in a basic medium (e.g., pyridine) .
  • Microwave-assisted synthesis : For regioselective modifications, microwave irradiation (e.g., 433 K, 250 W) in methanol/acetic acid mixtures can enhance reaction efficiency, as seen in analogous pyridine derivatives .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : Confirm the structure using 1H^1H and 13C^{13}C NMR to identify the pyridine ring protons (δ ~8.5 ppm) and hydroxymethyl/aminomethyl groups (δ ~3-4 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar pyridopyrazines .
  • Mass spectrometry (MS) : Validate molecular weight (expected m/z ~152 for C7_7H10_{10}N2_2O) and fragmentation patterns .

Advanced: How can researchers address contradictions in regioselectivity during substitution reactions?

Answer:
Regioselectivity challenges arise from competing reactive sites on the pyridine ring. Strategies include:

  • Steric/electronic modulation : Use bulky protecting groups (e.g., tert-butyl carbamate) to direct substitution to the 2-position .
  • Computational modeling : Predict reactive sites using density functional theory (DFT) to optimize reaction conditions .
  • Chromatographic separation : Isolate regioisomers via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Advanced: How to resolve discrepancies between predicted and observed spectroscopic data?

Answer:

  • X-ray crystallography : Definitive structural confirmation, as applied to pyridopyrazine derivatives to distinguish regioisomers .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear couplings, especially for overlapping signals in the pyridine ring .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., 4-Pyridinemethanol, InChI Key: PTMBWNZJOQBTBK) .

Basic: What are the primary research applications of this compound?

Answer:

  • Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or antimicrobial agents, analogous to pyridin-4-ylmethanol derivatives used in MAP kinase studies .
  • Biological probes : Functionalize the hydroxymethyl group for fluorescent tagging or enzyme interaction studies .
  • Coordination chemistry : The pyridine nitrogen and aminomethyl group enable metal chelation for catalyst design .

Advanced: How to design experiments to evaluate its biological activity?

Answer:

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • Enzyme inhibition studies : Use fluorescence polarization assays to assess binding to target enzymes (e.g., kinases) .
  • Metabolic stability : Perform hepatic microsome assays to evaluate degradation pathways and optimize pharmacokinetics .

Advanced: What mechanistic insights govern its oxidation or reduction pathways?

Answer:

  • Oxidation : Potassium permanganate (KMnO4_4) in alkaline media oxidizes the hydroxymethyl group to a carboxylic acid, as seen in (2-Amino-4-methoxyphenyl)methanol derivatives .
  • Reduction : LiAlH4_4 selectively reduces nitriles or imines while preserving the pyridine ring .
  • Kinetic studies : Monitor reaction intermediates via time-resolved IR spectroscopy to elucidate rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.